

In Vitro Biological Activity of Ampelopsin F: A Technical Guide

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Compound of Interest

Compound Name: *Ampelopsin F*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the *Ampelopsis* genus. Possessing a unique polyhydroxylated structure, it has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro biological activities of **Ampelopsin F**, with a focus on its anticancer, antioxidant, and anti-inflammatory properties. Detailed experimental protocols for key screening assays are provided, along with a summary of quantitative data and visual representations of the core signaling pathways modulated by this promising natural product.

Introduction to Ampelopsin F (Dihydromyricetin)

Ampelopsin F is a flavanone, a class of flavonoids recognized for a wide array of biological functions. It is the major bioactive constituent of *Ampelopsis grossedentata*, a plant used in traditional Chinese medicine and known as vine tea. Its potent biological effects are attributed to its molecular structure, which allows it to interact with numerous cellular targets. In vitro studies have consistently demonstrated its potential as an anticancer, antioxidant, and anti-inflammatory agent, making it a compelling candidate for further preclinical and clinical investigation.^{[1][2][3]}

Anticancer Activity

Ampelopsin F exhibits significant antitumor activity across a range of cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.^{[1][4]}

Inhibition of Cell Proliferation and Viability

Ampelopsin F has been shown to dose-dependently inhibit the viability and proliferation of various cancer cells, including those from breast, bladder, liver, and cholangiocarcinoma cancers.^{[5][6][7][8]} This inhibitory effect is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Data Presentation: Anticancer Efficacy of Ampelopsin F

The following table summarizes the IC₅₀ values of **Ampelopsin F** in various human cancer cell lines, demonstrating its broad-spectrum antiproliferative effects.

Cell Line	Cancer Type	IC50 Value (μM)	Citation
T24	Bladder Cancer	22.3	^[6]
UMUC3	Bladder Cancer	16.7	^[6]
RBE	Cholangiocarcinoma	146.6	^[7]
HCCC9810	Cholangiocarcinoma	156.8	^[9]
HuH-6	Hepatoblastoma	75.67	^[8]
HepG2	Hepatoblastoma	43.32	^[8]
MCF-7	Breast Cancer	~60 (approx.)	^[5]
MDA-MB-231	Breast Cancer	~60 (approx.)	^[5]

*Note: Exact IC₅₀ values were not provided in the source; concentrations of 20-80 μM showed significant dose-dependent inhibition of cell viability.^[5]

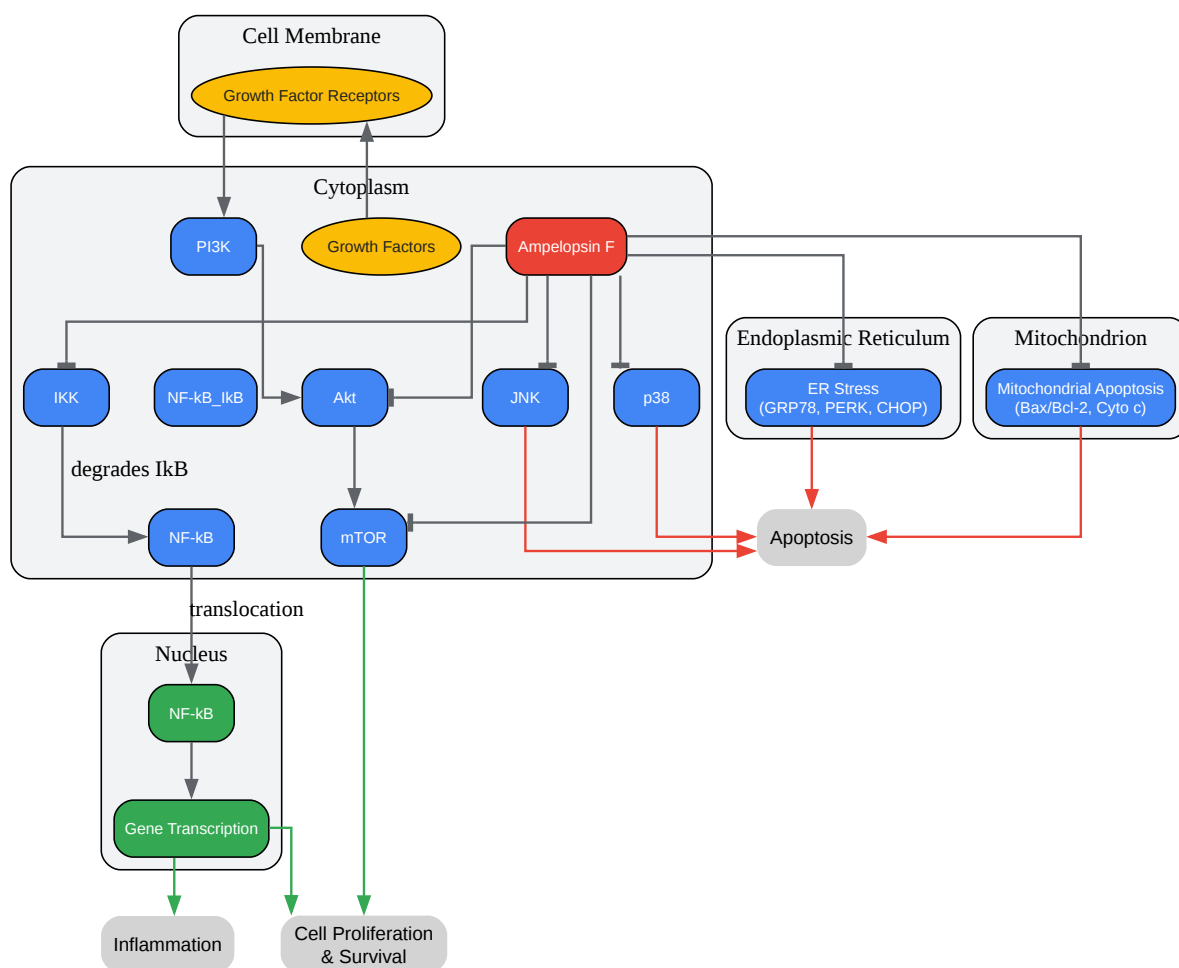
Induction of Apoptosis

A primary mechanism for the anticancer activity of **Ampelopsin F** is the induction of apoptosis. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.^[4] Key events include the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase cascades (caspase-3, -8, -9).^{[4][6]} Furthermore, **Ampelopsin F** modulates the expression of Bcl-2 family proteins, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.^[10]

Modulation of Signaling Pathways

Ampelopsin F exerts its anticancer effects by modulating a complex network of intracellular signaling pathways critical for cancer cell survival and proliferation.

- **PI3K/Akt/mTOR Pathway:** This pathway is frequently hyperactivated in cancer. **Ampelopsin F** has been shown to inhibit the phosphorylation of key components like Akt and mTOR, leading to decreased cell growth and survival.^[4]
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is involved in cellular stress responses. **Ampelopsin F** can activate JNK and p38, which contributes to the induction of apoptosis in cancer cells.^{[4][11]}
- **Endoplasmic Reticulum (ER) Stress:** **Ampelopsin F** can induce ER stress, characterized by the upregulation of proteins such as GRP78 and CHOP. This sustained stress leads to apoptosis.^[5] The generation of reactive oxygen species (ROS) is often linked to the induction of this pathway.^[5]
- **NF-κB Pathway:** Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. **Ampelopsin F** has been shown to suppress the activation of NF-κB, contributing to both its anti-inflammatory and anticancer effects.^{[1][12]}



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Caption: Key anticancer signaling pathways modulated by **Ampelopsin F**.

Antioxidant Activity

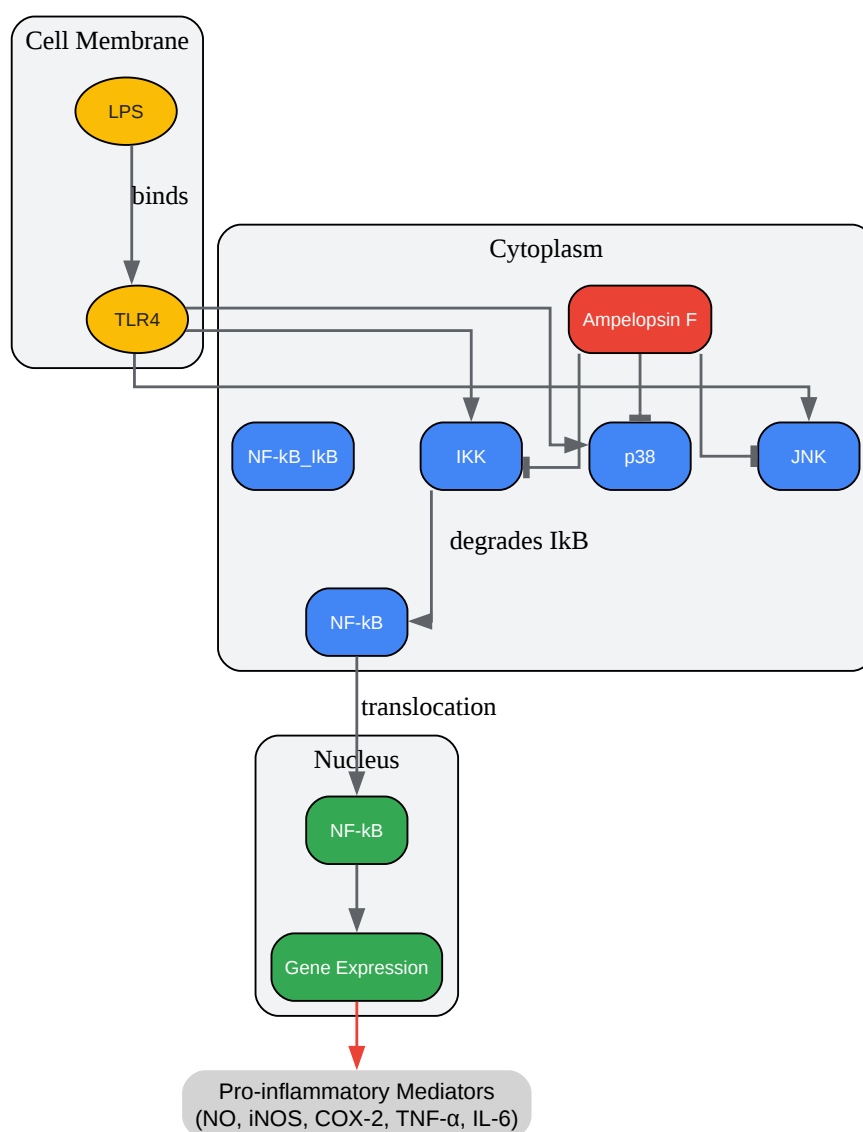
Ampelopsin F is a potent antioxidant, a property that underpins many of its other biological effects, including its anticancer and anti-inflammatory actions. It demonstrates excellent free radical scavenging activity against various reactive oxygen species (ROS), including DPPH, ABTS, superoxide anions ($O_2^{\bullet-}$), and hydrogen peroxide (H_2O_2).[\[6\]](#)[\[13\]](#)

The antioxidant capacity of **Ampelopsin F** is also evident in its ability to reduce ferric ions (Fe^{3+}) to ferrous ions (Fe^{2+}), as measured by the Ferric Reducing Antioxidant Power (FRAP) assay.[\[14\]](#) This reducing power is a key indicator of its potential to donate electrons and neutralize free radicals.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. **Ampelopsin F** exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[\[3\]](#) It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[\[11\]](#)[\[12\]](#)[\[15\]](#)

The mechanism for this activity involves the inhibition of the NF- κ B and MAPK signaling pathways in inflammatory cells like macrophages.[\[11\]](#)[\[12\]](#) By suppressing the phosphorylation of key proteins such as I κ B α , p38, and JNK, **Ampelopsin F** prevents the activation of transcription factors that drive the inflammatory response.[\[11\]](#)[\[15\]](#)



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Caption: Anti-inflammatory mechanism of **Ampelopsin F** via NF-κB and MAPK.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to screen the biological activity of **Ampelopsin F**.

General Experimental Workflow

The screening of **Ampelopsin F** typically follows a standardized workflow to assess its cytotoxic and mechanistic properties.



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Caption: General workflow for in vitro screening of **Ampelopsin F**.

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1][4]

- Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.
- Materials:
 - **Ampelopsin F** stock solution (e.g., in DMSO)
 - 96-well flat-bottom sterile plates
 - Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
 - MTT solution (5 mg/mL in sterile PBS, protect from light)[10]
 - Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[10][16]
 - Microplate reader (absorbance at 570-600 nm)
- Procedure:
 - Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

- Treatment: Prepare serial dilutions of **Ampelopsin F** in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **Ampelopsin F**. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[5][16] Purple formazan crystals should be visible under a microscope.
- Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][16]
- Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if available) within 1 hour.
- Calculation: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it stains late apoptotic and necrotic cells where membrane integrity is lost.[2][17]
- Materials:

- Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[2]
- Sterile PBS
- Flow cytometer
- Procedure:
 - Cell Culture and Treatment: Seed cells (e.g., 1×10^5 to 5×10^5 cells/well) in a 6-well plate. Treat with **Ampelopsin F** for the desired time.
 - Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
 - Washing: Centrifuge the cell suspension (e.g., at $300 \times g$ for 5 minutes) and wash the cell pellet twice with cold sterile PBS.[18]
 - Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
 - Staining: Transfer 100 μL of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μL of Annexin V-FITC and 5 μL of PI solution.[17]
 - Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
 - Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
 - Interpretation:
 - Annexin V (-) / PI (-): Live cells
 - Annexin V (+) / PI (-): Early apoptotic cells
 - Annexin V (+) / PI (+): Late apoptotic/necrotic cells

- Annexin V (-) / PI (+): Necrotic cells (due to membrane damage)

Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

- Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color and a strong absorbance at ~517 nm. When reduced by an antioxidant, its color fades to a pale yellow. The decrease in absorbance is proportional to the radical-scavenging activity.[\[14\]](#)
- Materials:
 - DPPH solution (e.g., 0.1 mM in methanol or ethanol, freshly prepared and protected from light)[\[14\]](#)
 - **Ampelopsin F** solutions at various concentrations
 - Positive control (e.g., Ascorbic acid, Trolox)[\[14\]](#)
 - Methanol or ethanol
 - 96-well microplate or cuvettes
 - Spectrophotometer
- Procedure:
 - Reaction Setup: In a 96-well plate, add 100 µL of **Ampelopsin F** solution at various concentrations to different wells.
 - DPPH Addition: Add 100 µL of the DPPH working solution to each well. Prepare a control well with 100 µL of solvent and 100 µL of DPPH solution. Prepare a blank well with 200 µL of solvent.[\[13\]](#)

- Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[14]
- Measurement: Measure the absorbance of each well at 517 nm.
- Calculation: Calculate the percentage of radical scavenging activity using the formula:
 - % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.

Conclusion

In vitro screening has established **Ampelopsin F** as a multi-target natural compound with significant biological activities. Its potent anticancer, antioxidant, and anti-inflammatory properties are supported by a growing body of evidence demonstrating its ability to modulate critical cellular signaling pathways involved in disease pathogenesis. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting **Ampelopsin F** as a valuable lead compound for creating novel therapeutic agents. Further investigation is warranted to fully elucidate its mechanisms and translate these promising in vitro findings into future clinical applications.

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